Tetratriacontyl acrylate

Hydrophobic coatings Waterproofing Surface modification

Standard short-chain acrylates fail when extreme hydrophobicity or high-temperature thermal switching is required. Tetratriacontyl acrylate (C34 alkyl) solves this with: • LogP 13.8: 6.4 units higher than stearyl acrylate for superior moisture barriers • Tm ~70-85°C: 20-35°C elevation enabling hot-fill smart packaging • Bp 599.9°C: Minimal VOC loss in high-temp industrial processing Ideal for SCC polymers, marine coatings, and thermally gated membranes.

Molecular Formula C37H72O2
Molecular Weight 549.0 g/mol
CAS No. 94138-85-9
Cat. No. B12670324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetratriacontyl acrylate
CAS94138-85-9
Molecular FormulaC37H72O2
Molecular Weight549.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C
InChIInChI=1S/C37H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-39-37(38)4-2/h4H,2-3,5-36H2,1H3
InChIKeyIHKUWVHBYSSFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetratriacontyl Acrylate Specifications & Procurement


Tetratriacontyl acrylate (CAS 94138-85-9) is a very long-chain n-alkyl acrylate monomer with the molecular formula C₃₇H₇₂O₂ and a molecular weight of approximately 549.0 g/mol [1]. It belongs to the class of (meth)acrylate esters, characterized by an acrylate polymerizable group esterified to a linear C₃₄ alkyl chain [2]. The compound exhibits an experimental LogP value of 13.8, indicating extreme hydrophobicity compared to shorter-chain acrylate analogs [3]. This monomer serves as a building block for side-chain crystallizable (SCC) polymers, wherein the long alkyl side chains undergo crystallization independently of the polymer backbone, imparting unique thermal, mechanical, and barrier properties to the resulting materials [4].

Tetratriacontyl Acrylate: Substitution Limitations


The scientific and industrial utility of long-chain n-alkyl acrylates is directly and nonlinearly dependent on side-chain length. Poly(n-alkyl acrylates) with alkyl side chains longer than approximately 12 carbons undergo side-chain crystallization, a phenomenon wherein the pendant alkyl groups pack into ordered crystalline domains while the polymer backbone remains amorphous [1]. This crystallization behavior governs critical material properties including melting temperature (Tₘ), gas permeability, mechanical modulus, and thermal responsiveness [2]. A generic substitution of Tetratriacontyl acrylate (C₃₄) with shorter-chain analogs such as stearyl acrylate (C₁₈) or behenyl acrylate (C₂₂) fundamentally alters the polymer's crystalline domain morphology, thermal transition temperatures, and the magnitude of property changes across those transitions—thereby compromising end-use performance in applications where extreme hydrophobicity, elevated melting transitions, or specific permeability switch behavior is required .

Tetratriacontyl Acrylate Comparative Evidence


Hydrophobicity (LogP) vs. Shorter-Chain Acrylates

Tetratriacontyl acrylate (C₃₄) exhibits significantly enhanced hydrophobicity relative to its shorter-chain analogs stearyl acrylate (C₁₈) and behenyl acrylate (C₂₂). The target compound has a measured or computationally predicted LogP of 13.8 [1]. In contrast, stearyl acrylate (octadecyl acrylate, C₁₈) has a predicted LogP of approximately 7.4–7.8 based on QSPR models [2]. Behenyl acrylate (docosyl acrylate, C₂₂) has a predicted LogP of approximately 9.2–9.8 [2]. The difference of +6.4 LogP units relative to stearyl acrylate corresponds to a water–octanol partition coefficient approximately 2.5 million times greater, indicating dramatically reduced water uptake and enhanced barrier properties in polymer films.

Hydrophobic coatings Waterproofing Surface modification Polymer chemistry

Side-Chain Crystallization & Melting Temperature

Poly(n-alkyl acrylates) exhibit side-chain crystallization when the alkyl pendant chain length exceeds approximately 12 carbon atoms, with melting temperature (Tₘ) increasing as a function of side-chain length [1]. The homopolymer of Tetratriacontyl acrylate (C₃₄) is expected to exhibit a Tₘ in the range of approximately 70–85°C based on extrapolation from established structure–property relationships for this homologous series [2]. In comparison, poly(stearyl acrylate) (C₁₈) exhibits a Tₘ of approximately 42–50°C [3], and poly(behenyl acrylate) (C₂₂) exhibits a Tₘ of approximately 52–60°C [3]. The elevated Tₘ of poly(Tetratriacontyl acrylate) enables thermal switching of permeability and mechanical properties at a higher temperature threshold, suitable for applications requiring thermal stability at elevated ambient or processing temperatures.

Side-chain crystallizable polymers Thermal management Smart materials Barrier films

Polymerization Reactivity vs. Methacrylate Analog

Tetratriacontyl acrylate (C₃₄ acrylate) differs fundamentally from its methacrylate analog Tetratriacontyl methacrylate (CAS 67905-42-4, C₃₄ methacrylate) in terms of polymerization kinetics and resulting polymer backbone flexibility. Acrylate monomers generally exhibit faster propagation rate constants (kₚ) than their methacrylate counterparts due to reduced steric hindrance at the propagating radical center . In the specific context of very long-chain alkyl esters, the acrylate variant (C₃₇H₇₂O₂, MW 548.97 [1]) is expected to yield polymers with a lower glass transition temperature (Tg) and greater backbone segmental mobility compared to the methacrylate analog (C₃₈H₇₄O₂, MW 562.99 ), owing to the absence of the α-methyl group that restricts main-chain rotation in methacrylate polymers .

Free radical polymerization Copolymer design Polymer backbone architecture Adhesives

Thermal Decomposition Stability

Longer alkyl side chains in (meth)acrylate polymers are associated with enhanced thermal stability due to reduced chain mobility and increased intermolecular van der Waals interactions within the crystalline domains . For polymers containing C₃₄ alkyl side chains such as those derived from Tetratriacontyl acrylate, thermal decomposition temperatures (Td) are expected to exceed 250°C under inert atmosphere conditions . In comparison, poly(stearyl acrylate) (C₁₈) typically exhibits Td in the range of 200–230°C under similar conditions [1]. The elevated thermal stability of C₃₄-based polymers provides a wider processing window and improved resistance to thermal degradation during high-temperature applications such as melt processing, hot-melt adhesive formulation, or elevated-temperature service environments.

Thermogravimetric analysis High-temperature processing Polymer stability Thermal degradation

Hydrophobic Monomer Patent Inclusion

Tetratriacontyl acrylate (C₃₄ alkyl acrylate) is explicitly claimed as a hydrophobic monomer component in patent literature covering C8–C34 alkyl acrylate and alkyl methacrylate compositions for resin-supported emulsion polymerization processes [1]. This patent inclusion positions the C₃₄ chain length at the upper extreme of the claimed range, distinguishing it from more commonly utilized C12–C22 hydrophobic monomers (lauryl acrylate, stearyl acrylate, behenyl acrylate) [1]. The explicit enumeration of C34 alkyl acrylates in these claims indicates that the C₃₄ chain length imparts a technologically meaningful and non-obvious advantage over shorter-chain variants in the context of the claimed emulsion polymerization methods [2].

Emulsion polymerization Hydrophobic monomer Resin-supported polymerization Coating formulations

LogP & Boiling Point Comparison

Tetratriacontyl acrylate exhibits physical properties that substantially differentiate it from commercially prevalent long-chain acrylate monomers. The compound has a reported boiling point of 599.9°C at 760 mmHg and a flash point of 243.9°C . In comparison, stearyl acrylate (octadecyl acrylate, C₁₈) has a boiling point of approximately 400–410°C at 760 mmHg , and behenyl acrylate (docosyl acrylate, C₂₂) has a boiling point of approximately 440–450°C at 760 mmHg . The substantially higher boiling point of Tetratriacontyl acrylate (Δ ≈ +150–200°C vs. C₁₈–C₂₂ analogs) translates to significantly reduced volatility during high-temperature processing, minimizing monomer loss and VOC emissions during polymerization and coating formulation . Combined with its extreme hydrophobicity (LogP 13.8) [1], this monomer provides a unique combination of low volatility and water repellency unavailable from shorter-chain acrylates.

Volatility control High-temperature processing Monomer selection Formulation stability

Tetratriacontyl Acrylate Application Scenarios


Ultra-Hydrophobic Barrier Coatings

Based on the LogP of 13.8 for Tetratriacontyl acrylate [1]—which is +6.4 LogP units higher than stearyl acrylate—this monomer is specifically suited for formulating extreme water-repellent coatings and barrier films. The dramatically reduced water uptake compared to C₁₈- and C₂₂-based polymers enables superior moisture barrier performance in protective coatings for electronics, marine applications, and construction materials where long-term water exclusion is critical.

Thermally Responsive Membranes & Smart Packaging

The elevated melting temperature (Tₘ ≈ 70–85°C) of poly(Tetratriacontyl acrylate) [2], approximately 20–35°C higher than poly(stearyl acrylate), positions this monomer for applications requiring thermal switching of permeability at elevated temperatures. This includes smart packaging membranes for high-temperature food processing, thermally gated separation membranes, and temperature-responsive release systems where the permeability 'jump' must occur above ambient or mildly elevated conditions.

Low-Volatility Monomer Formulations

With a boiling point of 599.9°C—approximately 150–200°C higher than stearyl and behenyl acrylate analogs —Tetratriacontyl acrylate is uniquely qualified for polymerization and coating formulation processes conducted at elevated temperatures. This substantially reduced volatility minimizes monomer loss, improves process safety, and reduces VOC emissions, making it suitable for industrial-scale manufacturing operations where shorter-chain acrylates would pose significant volatility challenges.

Resin-Supported Emulsion Polymerization

As explicitly claimed in patent literature covering C8–C34 alkyl acrylate hydrophobic monomers [3], Tetratriacontyl acrylate serves as the extreme chain-length variant within this class. This monomer is specifically applicable in resin-supported emulsion polymerization processes where maximum hydrophobicity and crystalline domain formation are required, such as in the synthesis of associative thickeners, rheology modifiers, and specialty emulsion polymers with tailored hydrophobic association behavior.

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